5-(Aziridin-1-yl)-2,4-dinitro-N-(prop-2-en-1-yl)benzamide
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Overview
Description
BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL-: is a chemical compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is also referred to as Tretazicar or CB-1954 . It is recognized for its potential as an anticancer prodrug, which becomes active upon enzymatic reduction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the correct substitution and nitration patterns .
Industrial Production Methods: Industrial production of this compound involves large-scale nitration and aziridination processes. These methods are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: It is reduced enzymatically to form cytotoxic derivatives that are used in cancer treatment.
Substitution: The aziridine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Enzymatic reduction typically involves NAD(P)H:quinone oxidoreductase (NQO1) as the reducing agent.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation Products: Various nitro derivatives.
Reduction Products: Cytotoxic derivatives like 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide.
Substitution Products: Substituted aziridine derivatives.
Scientific Research Applications
BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated as an anticancer prodrug that is activated by specific enzymes to form cytotoxic agents.
Industry: Utilized in the development of pharmaceuticals and as a component in certain industrial processes.
Mechanism of Action
The compound exerts its effects through enzymatic reduction. The enzyme NAD(P)H:quinone oxidoreductase (NQO1) reduces BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL- to a cytotoxic derivative that forms DNA-DNA interstrand crosslinks, leading to cell death . This mechanism is particularly effective in targeting cancer cells, making it a valuable compound in cancer research.
Comparison with Similar Compounds
- BENZAMIDE, 5-(1-AZIRIDINYL)-2-(HYDROXYAMINO)-4-NITRO-
- BENZAMIDE, 5-(1-AZIRIDINYL)-4-(HYDROXYAMINO)-2-NITRO-
Comparison: While these compounds share structural similarities, BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL- is unique due to its specific substitution pattern and its potent anticancer properties. The presence of the aziridine group and the dinitrobenzamide moiety contribute to its effectiveness as a prodrug, distinguishing it from other similar compounds.
Properties
CAS No. |
35425-47-9 |
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Molecular Formula |
C12H12N4O5 |
Molecular Weight |
292.25 g/mol |
IUPAC Name |
5-(aziridin-1-yl)-2,4-dinitro-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C12H12N4O5/c1-2-3-13-12(17)8-6-10(14-4-5-14)11(16(20)21)7-9(8)15(18)19/h2,6-7H,1,3-5H2,(H,13,17) |
InChI Key |
KLVAIKQZHOZXNU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CC2 |
Origin of Product |
United States |
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